molecular formula C12H16Cl2N2OS B6181616 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2613389-31-2

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B6181616
CAS RN: 2613389-31-2
M. Wt: 307.2
InChI Key:
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Description

The compound “2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives are being investigated for their potential use in treating various diseases, including atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The clinical trial results and a good number of high-quality research indicated the potential of these compounds in the treatment of many diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl bromoacetate to form 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl acetate. The final step involves the hydrolysis of the ester group to form 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine, which is then converted to the dihydrochloride salt form." "Starting Materials": [ "4-methoxybenzaldehyde", "thiosemicarbazide", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with thiosemicarbazide in ethanol to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.", "Step 2: Reaction of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with ethyl bromoacetate in ethanol to form 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl acetate.", "Step 3: Hydrolysis of the ester group in 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl acetate using sodium hydroxide in water to form 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine.", "Step 4: Conversion of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine to the dihydrochloride salt form using hydrochloric acid in ethanol." ] }

CAS RN

2613389-31-2

Molecular Formula

C12H16Cl2N2OS

Molecular Weight

307.2

Purity

95

Origin of Product

United States

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